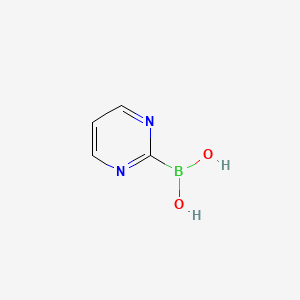

Pyrimidin-2-ylboronic acid

Description

Significance of Pyrimidin-2-ylboronic Acid as a Chemical Entity

This compound is a crucial reagent in organic synthesis, particularly valued as a building block. Its primary role is in Suzuki-Miyaura cross-coupling reactions, a vital method for creating carbon-carbon bonds. This reaction is especially important for synthesizing biaryl compounds, which are common structures in pharmaceuticals and agrochemicals. The compound's participation in these reactions enables the efficient construction of complex molecular frameworks.

The presence of the pyrimidine (B1678525) ring gives this compound distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and in the field of medicinal chemistry. In medicinal chemistry, it is used to synthesize compounds with potential therapeutic applications, including anticancer and antiviral agents, as well as enzyme inhibitors.

Historical Context of Boronic Acid Research in Organic Synthesis

The study of boronic acids dates back to 1860 when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. pharmiweb.comwikipedia.org Initially, boronic acids were considered chemical curiosities. wiley-vch.de However, over the past few decades, their role in organic chemistry has grown substantially, transforming them into essential synthetic intermediates. wiley-vch.de

A pivotal moment in the history of boronic acid research was the development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki in 1979. acs.org This palladium-catalyzed reaction between organoboron compounds and organic halides provided a powerful and versatile method for forming carbon-carbon bonds. acs.orgresearchgate.net The significance of this discovery was recognized with the Nobel Prize in Chemistry in 2010. acs.org

The success of the Suzuki-Miyaura reaction spurred further research into the synthesis and application of a wide variety of boronic acids, including heterocyclic boronic acids like this compound. researchgate.net While initially challenging to synthesize and isolate, the development of new synthetic methods has made these compounds more accessible for use in academic and industrial research. researchgate.netacs.org

Overview of the Unique Reactivity Profile of this compound

The unique reactivity of this compound stems from the interplay between the pyrimidine ring and the boronic acid moiety. This combination allows for specific chemical transformations and makes it a valuable tool in synthetic chemistry.

The pyrimidine ring is an electron-deficient aromatic system. mdpi.com This characteristic enhances the reactivity of the pyrimidine ring itself, making it more susceptible to nucleophilic attack compared to benzene (B151609) derivatives. mdpi.comwur.nl The presence of nitrogen atoms in the ring lowers the energy of the pi electrons, making electrophilic aromatic substitution more difficult. researchgate.net This electron-deficient nature influences the properties of the attached boronic acid group, affecting its Lewis acidity and its performance in coupling reactions. acs.org The pyrimidine moiety is also a key structural component in various biologically active compounds, which drives the use of pyrimidinylboronic acids in medicinal chemistry. nih.gov

The boronic acid group, -B(OH)₂, is a versatile functional group that acts as a Lewis acid. wikipedia.org This allows it to form reversible covalent complexes with diols and other Lewis bases. cymitquimica.comwikipedia.org A key feature of its chemistry is its role in transmetalation, a crucial step in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. wikipedia.org In this process, the organic group from the boronic acid is transferred to a transition metal catalyst, typically palladium, which then facilitates the formation of a new carbon-carbon bond with another organic halide. pharmiweb.com The boronic acid group can also participate in other types of reactions, such as the Petasis boronic Mannich reaction, although its behavior can be unusual in the context of pyridine-containing boronic acids. researchgate.net

Scope and Relevance of this compound in Modern Chemistry

This compound and its derivatives are highly relevant in contemporary chemical research, with applications spanning medicinal chemistry, materials science, and organic synthesis.

Current research trends involving this compound focus on expanding its utility in the synthesis of complex and biologically active molecules. One area of interest is the development of more efficient and scalable synthetic routes to pyrimidinylboronic acids themselves, including methods that utilize inexpensive starting materials and catalysts. acs.orgresearchgate.net

There is also a growing focus on using pyrimidinylboronic acids in the synthesis of novel materials, such as polymers and sensors. The unique electronic properties of the pyrimidine ring can be harnessed to create materials with specific optical or electronic characteristics. researchgate.net In medicinal chemistry, there is ongoing exploration of pyrimidine-containing compounds synthesized using pyrimidinylboronic acids for a range of therapeutic targets, including kinases and proteases. fluorochem.co.ukcymitquimica.com Furthermore, the development of new catalytic methods, such as photoinduced borylation, is expanding the ways in which C-B bonds can be formed, offering new possibilities for the synthesis of novel boronic acids. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 851199-85-4 cymitquimica.com |

| Molecular Formula | C₄H₅BN₂O₂ cymitquimica.com |

| Molecular Weight | 123.91 g/mol |

| Appearance | White to off-white solid cymitquimica.com |

| Solubility | Soluble in polar solvents like water and alcohols cymitquimica.com |

Table 2: Key Reactions Involving this compound

| Reaction Type | Description |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction with aryl or vinyl halides to form C-C bonds, leading to biaryl compounds. |

| Oxidation | Can be oxidized to the corresponding boronic acids or boronates. |

| Reduction | Can be reduced to form boronic esters or other reduced forms. |

| Nucleophilic Substitution | Participates in nucleophilic substitution reactions, often requiring a catalyst. |

Properties

IUPAC Name |

pyrimidin-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O2/c8-5(9)4-6-2-1-3-7-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJZOUPFQNMFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC=N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623223 | |

| Record name | Pyrimidin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851199-85-4 | |

| Record name | B-2-Pyrimidinylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851199-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Pyrimidin 2 Ylboronic Acid and Its Derivatives

Strategic Approaches to the Synthesis of Pyrimidin-2-ylboronic Acid

The preparation of this compound necessitates chemoselective methods that can overcome the inherent reactivity of the pyrimidine (B1678525) core. Several key strategies have emerged as powerful tools for this purpose, including halogen-metal exchange, directed ortho-metallation, and palladium-catalyzed cross-coupling reactions. Each of these approaches offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Halogen-Metal Exchange and Subsequent Borylation Techniques

One of the most established methods for the synthesis of aryl and heteroaryl boronic acids is the halogen-metal exchange reaction, followed by quenching with a boron electrophile. This two-step process is particularly effective for the synthesis of this compound, starting from readily available halopyrimidines.

The choice of the starting pyrimidinyl halide is crucial for the success of the halogen-metal exchange reaction. 2-Bromopyrimidine and 2-chloropyrimidine (B141910) are common precursors due to their commercial availability and appropriate reactivity. The carbon-halogen bond at the 2-position of the pyrimidine ring is sufficiently activated for exchange with strong organometallic bases.

A notable example involves the synthesis of 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid from their respective brominated pyrimidine precursors. nih.gov The lithium-halogen exchange reaction is typically carried out at low temperatures (-78 °C) using an organolithium reagent such as n-butyllithium to generate the corresponding pyrimidinyllithium intermediate. This highly reactive species is then immediately trapped with a suitable boron source.

| Starting Material | Reagents | Product | Reference |

| 5-Bromopyrimidine | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₃O⁺ | 5-Pyrimidylboronic acid | nih.gov |

| 2-Methoxy-5-bromopyrimidine | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₃O⁺ | 2-Methoxy-5-pyrimidylboronic acid | nih.gov |

Trialkylborates, such as trimethyl borate (B1201080) or triisopropyl borate, are the most commonly employed boron electrophiles in this synthetic route. The reaction of the pyrimidinyllithium intermediate with a trialkylborate forms a boronate ester, which upon acidic workup, hydrolyzes to the desired pyrimidinylboronic acid. The choice of the alkyl group on the borate can influence the reaction efficiency and the ease of purification. For instance, triisopropyl borate is often favored due to the lower reactivity of the resulting boronate ester towards further addition of the organolithium reagent. nih.gov

Directed Ortho-Metallation (DoM) Strategies for Pyrimidine Borylation

Directed Ortho-Metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method relies on the presence of a directing group that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.

In the context of pyrimidine chemistry, a suitably positioned directing group can facilitate the direct C-H activation and subsequent borylation. While direct ortho-borylation of an unsubstituted pyrimidine at the 2-position via DoM is challenging due to the inherent electron deficiency of the ring, substituted pyrimidines can be effectively borylated.

A relevant example is the pyrimidine-directed metal-free C-H borylation of 2-pyrimidylanilines. nih.gov In this case, the pyrimidine ring itself acts as a directing group, facilitating the ortho-borylation of the aniline (B41778) ring. This transformation highlights the ability of the pyrimidine moiety to direct C-H activation, a principle that can be extended to the functionalization of the pyrimidine ring itself with appropriate substitution patterns. A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been successfully applied to pyridine (B92270) derivatives, providing a template for the synthesis of functionalized pyrimidines. nih.gov

| Substrate | Directing Group | Borylation Conditions | Product Scope | Reference |

| Pyridine Carboxamides | -CONR₂ | 1. s-BuLi/TMEDA; 2. B(OiPr)₃ | Azabiaryls | nih.gov |

| 2-Pyrimidylanilines | Pyrimidine | BBr₃ | Borylated anilines | nih.gov |

Palladium-Catalyzed Cross-Coupling for Boron Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become indispensable tools for the synthesis of boronic acids and their esters. wikipedia.orgorganic-chemistry.org This methodology offers excellent functional group tolerance and generally proceeds under mild reaction conditions.

The Miyaura borylation reaction involves the palladium-catalyzed cross-coupling of a halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org For the synthesis of this compound derivatives, a 2-halopyrimidine is typically used as the starting material. The reaction is catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base.

A study on the palladium-catalyzed cross-coupling of 4,6-dichloropyrimidines with arylboronic acids demonstrates the feasibility of these reactions on the pyrimidine core. researchgate.net While this example illustrates the Suzuki-Miyaura coupling, the reverse reaction, Miyaura borylation, starting from a halopyrimidine and a diboron reagent, is a widely adopted strategy for accessing pyrimidine boronic esters. These esters can then be hydrolyzed to the corresponding boronic acids if required.

| Pyrimidine Substrate | Boron Source | Catalyst/Ligand | Base | Product | Reference |

| 2-Halopyrimidine (general) | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | wikipedia.orgorganic-chemistry.org |

| 4,6-Dichloropyrimidines | Arylboronic acids | Pd(OAc)₂/PPh₃ | K₃PO₄ | 4,6-Diarylpyrimidines | researchgate.net |

Coupling of Halopyrimidines with Diboron Reagents (e.g., Bis(pinacolato)diboron)

The synthesis of this compound esters from halopyrimidines is frequently achieved through the Miyaura borylation reaction. alfa-chemistry.comwikipedia.org This palladium-catalyzed cross-coupling reaction involves the use of a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction is effective with various aryl and vinyl halides, providing a direct route to the corresponding boronic esters. alfa-chemistry.comorganic-chemistry.org

The catalytic cycle of the Miyaura borylation is understood to proceed through several key steps. Initially, a zerovalent palladium species undergoes oxidative addition to the halopyrimidine. This is followed by a transmetalation step with the diboron reagent, which is often activated by a base such as potassium acetate (B1210297) (KOAc). alfa-chemistry.comorganic-chemistry.org Reductive elimination from the resulting palladium complex then yields the desired pyrimidinyl boronate ester and regenerates the active palladium(0) catalyst. alfa-chemistry.com

The choice of base is a critical parameter in this reaction to avoid competitive side reactions, such as the Suzuki coupling of the newly formed boronate ester with the starting halopyrimidine. organic-chemistry.org Mild bases like potassium acetate are often preferred to minimize these side reactions. alfa-chemistry.comorganic-chemistry.org The reaction conditions are generally mild and demonstrate good tolerance for a variety of functional groups. alfa-chemistry.com

Table 1: Key Components in Miyaura Borylation of Halopyrimidines

| Component | Role | Common Examples |

| Substrate | Source of the pyrimidine ring | 2-Chloropyrimidine, 2-Bromopyrimidine |

| Borylating Agent | Source of the boronate ester group | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Facilitates the cross-coupling reaction | PdCl₂(dppf), Pd(PPh₃)₄ |

| Base | Activates the diboron reagent | Potassium Acetate (KOAc), Potassium Phenoxide (KOPh) |

| Solvent | Provides the reaction medium | Dioxane, Toluene, DMSO |

Coupling with Dialkoxyhydroboranes

An alternative to diboron reagents for the borylation of halopyrimidines is the use of dialkoxyhydroboranes, such as pinacolborane (HBpin). organic-chemistry.orgresearchgate.net This method, sometimes referred to as the Masuda borylation, can be more atom-economical than using B₂pin₂. researchgate.net The reaction is also typically catalyzed by a palladium complex in the presence of a base. researchgate.net

The use of HBpin can be advantageous in large-scale syntheses. organic-chemistry.org However, it is important to note that dehalogenation of the starting halopyrimidine can sometimes occur as a side reaction. organic-chemistry.org The mechanism of borylation with pinacolborane is still a subject of study, with various mechanistic pathways proposed. researchgate.net One proposed mechanism involves the oxidative addition of pinacolborane to the palladium complex, followed by a transmetalation with the halopyrimidine. researchgate.net

In Situ Amine Protection for Aminopyrimidine Boronic Acid Synthesis

The synthesis of aminopyrimidine boronic acids presents a challenge due to the reactive nature of the amino group. One effective strategy to overcome this is the in situ protection of the amine functionality. A practical approach involves the use of trimethylsilyl (B98337) chloride (TMSCl) to form a bis-silylated amine. This protected intermediate can then undergo a metal-halogen exchange, typically with an organolithium reagent like n-BuLi, followed by trapping with an appropriate borate ester such as triisopropyl borate. researchgate.net An acidic workup then removes the silyl (B83357) protecting groups and hydrolyzes the borate ester to afford the desired aminopyrimidine boronic acid. researchgate.net

Another common method for protecting amino groups during synthesis is the use of the tert-butyloxycarbonyl (Boc) group. google.comcphi-online.com This can be achieved by reacting the aminopyrimidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). google.com The resulting N-Boc protected aminopyrimidine can then be subjected to borylation conditions. The Boc group is generally stable to the conditions of the Miyaura borylation and can be removed later under acidic conditions. This strategy allows for the synthesis of aminopyrimidine boronic acid derivatives that would otherwise be difficult to prepare. google.comresearchgate.net

Synthesis of Substituted this compound Analogues

Synthesis of Fluorinated this compound Derivatives

Fluorinated this compound derivatives are valuable compounds in medicinal chemistry. Their synthesis often starts from a corresponding fluorinated halopyrimidine. For instance, 4-amino-3-fluorophenyl boronic acid can be synthesized from 4-bromo-2-fluoroaniline. researchgate.net The synthesis involves protection of the amine group, followed by a lithium-bromine exchange and subsequent reaction with trimethyl borate, and finally acidic hydrolysis to yield the boronic acid. researchgate.net This general strategy can be adapted for the synthesis of various fluorinated pyrimidinyl boronic acids.

Synthesis of Alkoxy-Substituted this compound Derivatives

The synthesis of alkoxy-substituted pyrimidin-2-ylboronic acids typically begins with an appropriately substituted pyrimidine precursor. For example, compounds containing 4,6-dimethoxypyrimidin-2-yl groups are common in various bioactive molecules. nih.gov The synthesis of (4,6-dimethoxypyrimidin-5-yl)boronic acid has been reported, starting from the corresponding halogenated dimethoxypyrimidine. chemscene.com The borylation is achieved using standard Miyaura borylation conditions, coupling the halopyrimidine with a diboron reagent in the presence of a palladium catalyst and a base.

Table 2: Examples of Alkoxy-Substituted Pyrimidine Derivatives

| Compound Name | Starting Materials | Key Reagents |

| Ethyl 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetate | Hydroquinone, 2-methylsulfonyl-4,6-dimethoxypyrimidine, Chloroacetic ester | Not specified |

| Butyl 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetate | Hydroquinone, 2-methylsulfonyl-4,6-dimethoxypyrimidine, Chloroacetic ester | Not specified |

Synthesis of Pyrrolidinyl-Substituted Pyrimidinylboronic Acid Derivatives

The introduction of a pyrrolidinyl substituent onto the pyrimidine ring prior to borylation is a common strategy for synthesizing these derivatives. The synthesis can start from a dihalopyrimidine, such as 2,4-dichloro-6-methylpyrimidine. Reaction with pyrrolidine, often under microwave irradiation, can lead to the displacement of one or both chloro groups to yield the corresponding pyrrolidinyl-substituted pyrimidine. nih.gov This intermediate can then be converted to the desired boronic acid. For example, pyrimidin-4-ylboronic acid derivatives with a pyrrolidinyl substituent have been used in the synthesis of potent kinase inhibitors. chemicalbook.com The borylation step would typically follow the established palladium-catalyzed cross-coupling methodologies.

Synthesis of Pyrimidinylboronic Acid Derivatives with Varied Substitution Patterns

The synthesis of pyrimidinylboronic acid derivatives with a range of substituents is crucial for expanding their utility as building blocks in medicinal chemistry and materials science. Several advanced methods have been developed to introduce functional groups at various positions on the pyrimidine ring.

One prominent strategy is the direct C-H borylation of substituted pyrimidines. Iridium-catalyzed C-H borylation, for example, has been successfully applied to introduce boronic ester groups onto heterocyclic rings. nih.govdigitellinc.com This method often exhibits sterically governed regioselectivity, providing access to a variety of substituted pyridylboronic esters, a class of compounds closely related to pyrimidinylboronic acids. nih.gov Such reactions can be performed without a solvent ("neat"), and they are compatible with a range of functional groups, including halogens, esters, and alkoxy groups, leading to products in good to excellent yields. nih.govdigitellinc.com

Another innovative approach involves pyrimidine-directed, metal-free C-H borylation. For instance, the reaction of N-(pyrimidine-2-yl)anilines with boron tribromide (BBr₃) can lead to ortho-C–H borylation on the aniline ring, directed by the pyrimidine moiety. rsc.org The resulting dibromoboron complex can be converted to the desired boronic ester. rsc.org This methodology has been shown to be effective for aniline derivatives bearing various electron-donating or electron-withdrawing groups, and even for substrates with substitutions on the pyrimidine ring itself, affording the desired products in good to high yields. rsc.org

Condensation reactions provide a powerful route to C4-borylated pyrimidines. A general method has been reported involving the condensation of ynone trifluoroborates with amidines or N-substituted guanidines. researchgate.netnih.gov This approach tolerates a wide array of substituents on both the ynone and amidine components, including electron-rich, electron-poor, and halogenated aromatic rings, as well as alkyl and heteroaromatic fragments. nih.govresearchgate.netwhiterose.ac.uk The resulting pyrimidine trifluoroborate salts are stable, crystalline materials that serve as versatile intermediates for further functionalization. nih.govwhiterose.ac.uk

The following table summarizes various synthetic methodologies for producing pyrimidinylboronic acid derivatives with diverse substitution patterns.

| Derivative Type | Synthetic Method | Key Features | Reported Yields |

|---|---|---|---|

| C4-Borylated Pyrimidines | Condensation of ynone trifluoroborates with amidines/guanidines | Tolerates a wide range of substituents on both reactants; produces stable trifluoroborate salts. nih.govwhiterose.ac.uk | Good to excellent nih.govresearchgate.net |

| Substituted Pyrimidinyl Anilines | Pyrimidine-directed metal-free C–H borylation | Effective for anilines with varied electronic properties and substitutions on the pyrimidine ring. rsc.org | Good to high rsc.org |

| CF₃-Substituted Pyridylboronic Esters* | Iridium-catalyzed C–H borylation | Sterically governed regioselectivity; solvent-free conditions; compatible with multiple functional groups. nih.gov | Good to excellent nih.govdigitellinc.com |

| 4-Bromopyrimidines | One-pot cyclization of N-(cyanovinyl)amidines with HBr | Provides key intermediates for further substitution via displacement of the bromine atom. clockss.org | Good clockss.org |

Note: While pyridylboronic esters are shown, the methodology is indicative of strategies applicable to pyrimidine systems.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is an area of growing importance, aimed at reducing environmental impact and improving the sustainability of chemical manufacturing. rasayanjournal.co.in

The development of environmentally benign synthetic routes for pyrimidine derivatives, including boronic acids, focuses on several key areas of green chemistry. rasayanjournal.co.inresearchgate.net These include the use of safer solvents, the development of solvent-free reactions, the application of catalysis, and the design of one-pot or multicomponent reactions to enhance atom economy and process efficiency. rasayanjournal.co.inresearchgate.net

Catalytic and Solvent-Free Approaches: A significant advancement in green synthesis is the use of catalytic methods that avoid stoichiometric reagents, thereby minimizing waste. The iridium-catalyzed C-H borylation is a prime example of a greener approach, as it can be conducted neatly, eliminating the need for organic solvents which are often hazardous and contribute to environmental pollution. nih.govdigitellinc.com The direct borylation of C-H bonds is also highly atom-economical. mdpi.com

One-Pot and Multicomponent Reactions: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are inherently greener as they reduce the need for intermediate purification steps, which in turn decreases solvent consumption and waste generation. clockss.org The synthesis of 4-bromopyrimidines and their condensed analogues through a one-pot reaction is an example of this efficient approach. clockss.org Multicomponent reactions (MCRs), such as the Biginelli reaction for synthesizing dihydropyrimidinones, exemplify green principles by combining three or more reactants in a single step to form a complex product, maximizing atom economy. semanticscholar.org Applying MCR strategies to the synthesis of pyrimidinylboronic acid precursors could offer significant environmental benefits.

Safer Solvents and Reaction Conditions: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, sometimes referred to as "grindstone chemistry". rasayanjournal.co.inresearchgate.netsemanticscholar.org While specific applications to this compound are still emerging, the broader field of pyrimidine synthesis has seen success with these techniques. rasayanjournal.co.ineurekaselect.com For example, the use of water as a solvent in the synthesis of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine (B1209978) derivatives catalyzed by nanocrystalline MgO highlights a sustainable pathway. eurekaselect.com Energy-efficient methods, such as microwave-assisted or ultrasound-assisted synthesis, can also contribute to greener processes by reducing reaction times and energy consumption. rasayanjournal.co.in

The following table outlines key green chemistry principles and their application or potential application in the synthesis of pyrimidine derivatives.

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Environmental Benefit |

|---|---|---|

| Use of Catalysis | Iridium-catalyzed C-H borylation; use of Lewis acids or organocatalysts. nih.govrasayanjournal.co.inresearchgate.net | Reduces waste by avoiding stoichiometric reagents; increases reaction efficiency. |

| Solvent-Free Reactions | Neat C-H borylation reactions; "Grindstone" or solid-state grinding methods. nih.govresearchgate.netsemanticscholar.org | Eliminates solvent waste, reduces toxicity, and simplifies purification. |

| One-Pot Procedures | Synthesis of 4-bromopyrimidines and 4-pyrimidone-2-thioethers. clockss.orgnih.gov | Minimizes solvent use and waste from intermediate workups; saves time and resources. |

| Use of Safer Solvents | Synthesis in aqueous media. researchgate.net | Reduces use of volatile organic compounds (VOCs); water is non-toxic, inexpensive, and readily available. researchgate.net |

| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis. rasayanjournal.co.in | Shortens reaction times and reduces overall energy consumption. |

Iii. Mechanistic Investigations of Cross Coupling Reactions Involving Pyrimidin 2 Ylboronic Acid

Fundamental Principles of Suzuki-Miyaura Cross-Coupling Reactions

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgfiveable.mewikipedia.org This cycle begins with the active Pd(0) catalyst and regenerates it at the end, allowing for the use of sub-stoichiometric amounts of the palladium complex. fiveable.me

The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to the active Pd(0) catalyst. wikipedia.org In this step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming two new bonds, one to the carbon and one to the halogen. This process results in the oxidation of the palladium from Pd(0) to a square planar Pd(II) species. youtube.com

Kinetically, the oxidative addition is often the rate-determining step of the entire catalytic cycle. libretexts.org The reactivity of the organic halide typically follows the trend of bond dissociation energy: I > OTf > Br > Cl. libretexts.org

The stereochemistry of the oxidative addition is substrate-dependent:

Vinyl Halides : The reaction proceeds with retention of the double bond's configuration. wikipedia.org

Allylic and Benzylic Halides : The reaction typically occurs with inversion of stereochemistry at the carbon center. wikipedia.orgucmerced.edu

Following the initial insertion, which forms a cis-palladium complex, there is often a rapid isomerization to the more thermodynamically stable trans-complex. wikipedia.orglibretexts.org

Transmetalation is the crucial step where the organic moiety from the boron reagent is transferred to the palladium(II) complex, displacing the halide. rsc.org This process involves the formation of a new palladium-carbon bond with the pyrimidinyl group. fiveable.me For this transfer to occur, the organoboron compound must be activated, a role fulfilled by the base present in the reaction mixture. wikipedia.orgacs.org

Two primary mechanistic pathways are proposed for the base-assisted transmetalation: chembites.orgnih.gov

Boronate Pathway : The base (e.g., OH⁻) attacks the electron-deficient boron atom of Pyrimidin-2-ylboronic acid to form a more nucleophilic tetracoordinate "ate" complex, pyrimidin-2-yl-B(OH)₃⁻. This activated boronate then reacts with the Pd(II)-halide complex. nih.gov

Oxo-Palladium Pathway : The base reacts with the Pd(II)-halide complex first, exchanging the halide for a hydroxide (B78521) or alkoxide ligand to form a Pd(II)-OH or Pd(II)-OR species. This complex then reacts directly with the neutral this compound. nih.govnih.gov

Studies suggest that for reactions in aqueous media, the pathway involving a palladium hydroxo complex reacting with the neutral boronic acid is often kinetically favored. chembites.orgnih.gov

For heteroaryl boronic acids like this compound, a significant competing side reaction is protodeboronation , where the carbon-boron bond is cleaved by a proton source before transmetalation can occur. rsc.org This is particularly problematic for electron-deficient heterocycles. The choice of base, solvent, and temperature is therefore critical to minimize this undesired pathway and favor the productive transfer of the pyrimidinyl group to the palladium center. rsc.org

The final step of the cycle is reductive elimination. fiveable.me The two organic groups (the pyrimidinyl moiety and the group from the organic halide) bound to the palladium(II) center couple to form the final product with a new carbon-carbon bond. nih.gov This process is typically fast and irreversible, driven by the thermodynamic stability of the newly formed C-C bond. fiveable.me

During this step, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle for the next turnover. nih.gov The reductive elimination typically occurs from a cis-orientation of the two organic ligands on the palladium complex. If the intermediate from transmetalation is in a trans-conformation, a trans-to-cis isomerization must precede the final bond formation.

Catalytic Cycle of Palladium-Catalyzed Suzuki-Miyaura Coupling

Ligand Design and Catalyst Optimization for this compound Couplings

The efficiency and scope of the Suzuki-Miyaura reaction are profoundly influenced by the ligands coordinated to the palladium center. nih.gov Ligands stabilize the palladium catalyst, modulate its reactivity, and can be tailored to promote specific steps in the catalytic cycle, which is especially important for challenging substrates like this compound.

The electronic and steric properties of ligands, often phosphines, are critical determinants of catalyst performance. tcichemicals.com These properties are often described by stereoelectronic parameters.

Electronic Effects : This refers to the electron-donating or electron-withdrawing nature of the ligand. Electron-rich ligands (e.g., trialkylphosphines like tri-tert-butylphosphine) increase the electron density on the palladium center. This generally accelerates the rate of oxidative addition but can slow down reductive elimination. tcichemicals.comresearchgate.net Conversely, electron-poor ligands can favor other steps.

Steric Effects : This relates to the physical size or "bulkiness" of the ligand, often quantified by the Tolman cone angle (θ). youtube.com Bulky ligands tend to promote the reductive elimination step by creating steric strain that is relieved upon product formation. tcichemicals.comresearchgate.net They can also favor the formation of coordinatively unsaturated, highly reactive palladium species that are necessary for catalysis.

The interplay of these stereoelectronic effects allows for the fine-tuning of the catalyst system to achieve optimal results.

Table 1: Influence of Phosphine (B1218219) Ligand Stereoelectronics on Suzuki-Miyaura Catalytic Steps This table provides a generalized summary of the expected influence of ligand properties on the efficiency of key steps in the catalytic cycle.

| Ligand Property | Oxidative Addition | Transmetalation | Reductive Elimination | Overall Effect for Challenging Substrates |

| High Electron Density | Accelerates | Can be complex; may disfavor ligand dissociation needed for boron binding | Generally slows | Favorable for activating unreactive halides |

| Low Electron Density | Slows | Electron-withdrawing ligands can lower the barrier researchgate.net | Generally accelerates | Less common for difficult oxidative additions |

| High Steric Bulk (Large Cone Angle) | Can favor formation of active catalyst | Promotes ligand dissociation, potentially accelerating the step | Accelerates | Highly favorable for promoting C-C bond formation |

| Low Steric Bulk (Small Cone Angle) | Less impact | Can lead to more stable, less reactive intermediates | Slows | Generally less effective for difficult couplings |

Heterogeneous Catalysis Approaches for Recyclability

The practical application of cross-coupling reactions in large-scale synthesis is often contingent on the cost-effectiveness and sustainability of the catalytic system. A primary challenge with homogeneous catalysts, such as tetrakis(triphenylphosphine)palladium(0), is the difficulty in separating the catalyst from the reaction mixture, leading to product contamination and loss of the expensive precious metal. Heterogeneous catalysis addresses this by immobilizing the active catalytic species on a solid support, enabling straightforward recovery and reuse. mdpi.com

Several strategies have been developed for the heterogenization of palladium catalysts applicable to Suzuki-Miyaura couplings, including those involving this compound. These approaches focus on anchoring the palladium onto various insoluble supports, which can be easily removed from the reaction medium by filtration or magnetic separation. mdpi.com

Key approaches include:

Immobilization on Inorganic Supports: Materials like silica (B1680970), alumina, and zeolites provide high surface areas and thermal stability for supporting palladium nanoparticles or complexes.

Polymer-Supported Catalysts: Palladium can be coordinated to functionalized polymers, such as polystyrene resins. The polymer backbone renders the catalyst insoluble.

Magnetic Nanoparticles: Supporting palladium on magnetic nanoparticles (e.g., Fe₃O₄ or CoFe₂O₄) allows for the rapid and efficient separation of the catalyst from the reaction mixture using an external magnetic field. mdpi.com This method is particularly attractive as it avoids tedious filtration or centrifugation processes. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with well-defined porous structures that can encapsulate or coordinate metal catalysts, providing a highly dispersed and reusable catalytic system. mdpi.com

The primary advantage of these methods is the potential for multiple catalyst cycles without significant loss of activity, thereby improving the process's economic and environmental footprint.

| Support Material | Description | Recovery Method | Potential Advantages for Pyrimidine (B1678525) Couplings |

|---|---|---|---|

| Silica (SiO₂) | Palladium nanoparticles or complexes are deposited or grafted onto a silica surface. | Filtration | High thermal stability and mechanical strength. |

| Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) | A magnetic core is coated with a protective shell (e.g., silica) which is then functionalized to anchor palladium species. mdpi.com | External Magnetic Field | Rapid and highly efficient separation; minimizes catalyst loss. |

| Polystyrene Resins | Palladium is chelated to phosphine or N-heterocyclic carbene ligands attached to the polymer backbone. | Filtration | Well-established technology with a variety of available functionalized resins. |

| Metal-Organic Frameworks (MOFs) | Palladium is incorporated into the MOF structure either at the nodes or within the pores. | Filtration/Centrifugation | High catalyst dispersion, tunable porosity, and potential for shape-selective catalysis. |

Reaction Kinetics and Thermodynamic Considerations

For couplings involving this compound, the nature of the heteroaromatic ring can significantly influence the kinetics of the cycle.

Oxidative Addition: This step involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the coupling partner (e.g., an aryl halide). For electron-deficient pyrimidine halides, this step is generally facile. However, when the pyrimidine moiety is on the boronic acid, the rate is dependent on the reactivity of the electrophilic partner. mdpi.com

Reductive Elimination: This final step involves the formation of the C-C bond between the two organic partners and the regeneration of the palladium(0) catalyst. mdpi.com In some cross-coupling systems, particularly those forming sterically hindered biaryls or involving certain ligand combinations, reductive elimination can be the rate-determining step. nih.gov

Kinetic studies, including reaction progress monitoring and determination of reaction orders with respect to reactants, catalyst, and ligands, are essential for elucidating the rate-limiting step in a specific coupling reaction involving this compound.

| Catalytic Step | Description | Factors Influencing Rate |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Ar-X bond. | Nature of the leaving group (X), steric and electronic properties of Ar, ligand choice. |

| Transmetalation | The pyrimidinyl group is transferred from boron to palladium. | Base strength, solvent polarity, temperature, susceptibility to protodeboronation. researchgate.net |

| Reductive Elimination | The C-C bond is formed, releasing the product and regenerating Pd(0). | Steric hindrance of coupling partners, ligand bite angle, electronic properties of palladium intermediates. nih.gov |

Key intermediates in the cycle include:

Oxidative Addition Adduct (Ar-Pd(II)-L₂-X): This palladium(II) species is formed after the catalyst inserts into the electrophile's C-X bond. Its stability is influenced by the strength of the Pd-C and Pd-X bonds.

Transmetalation Intermediate ([Ar-Pd(II)-L₂-Pyrimidinyl]): Formed after the transfer of the pyrimidinyl group from boron. The stability of this intermediate is critical. The nitrogen atoms of the pyrimidine ring can potentially coordinate to the palladium center, forming a chelate-like structure. This coordination could stabilize the intermediate, but might also increase the energy barrier for the subsequent reductive elimination step, thereby slowing down the reaction.

Palladium(0) Complex (Pd(0)Lₙ): The resting state of the catalyst. Its stability versus its reactivity in oxidative addition is a key balance governed by the nature of the supporting ligands (L).

The relative energies of these intermediates determine their concentration in the reaction mixture and can influence which catalytic step is rate-limiting. For instance, a highly stable transmetalation intermediate might accumulate, making the subsequent reductive elimination the slowest step. Conversely, an unstable intermediate will have a short lifetime and high reactivity. Understanding these thermodynamic factors is essential for predicting reaction outcomes and designing more efficient catalytic systems.

Computational Chemistry Approaches to Mechanistic Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the detailed mechanisms of complex chemical reactions, including palladium-catalyzed cross-couplings. dergipark.org.tr By solving approximations of the Schrödinger equation, DFT can be used to calculate the electronic structure and energies of molecules, transition states, and intermediates along a reaction pathway. mdpi.com

In the context of this compound couplings, DFT studies can provide critical insights that are often difficult to obtain experimentally:

Mapping Potential Energy Surfaces: DFT calculations can map the entire energy landscape of the catalytic cycle. This involves locating the structures of all reactants, intermediates, transition states, and products and calculating their relative energies.

Identifying the Rate-Limiting Step: The step with the highest energy barrier (the difference in energy between a transition state and the preceding reactant or intermediate) on the potential energy surface corresponds to the theoretical rate-limiting step.

Elucidating Ligand and Substituent Effects: DFT can model how different phosphine ligands or substituents on the coupling partners affect the energies of intermediates and transition states, helping to explain experimentally observed trends in reactivity.

Investigating Competing Pathways: DFT is particularly useful for comparing the energy barriers of desired versus undesired reaction pathways, such as the competition between transmetalation and protodeboronation of the this compound.

These computational studies rely on analyzing parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity and charge transfer between the catalyst and substrates.

| Parameter | Significance in Reaction Pathway Analysis |

|---|---|

| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier for a reaction step; the highest ΔG‡ identifies the rate-limiting step. |

| Reaction Energy (ΔG_rxn) | The overall energy change for a step; determines if it is thermodynamically favorable (exergonic) or unfavorable (endergonic). |

| Transition State (TS) Geometry | The molecular structure at the peak of the energy barrier, revealing the nature of bond-making and bond-breaking processes. |

| HOMO-LUMO Gap | An indicator of chemical reactivity; interactions between the catalyst's HOMO and substrate's LUMO (or vice versa) are key to bond formation. |

While DFT provides a static, zero-temperature picture of a reaction pathway, Molecular Dynamics (MD) simulations introduce the effects of temperature, solvent, and time, offering a dynamic view of the system. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the catalyst, substrates, and solvent molecules move and interact over time. nih.gov

For cross-coupling reactions involving this compound, MD simulations can illuminate several key aspects:

Catalyst-Substrate Binding: MD can simulate the process of the this compound and the electrophile binding to the palladium catalyst. It can be used to calculate binding free energies, which quantify the strength of these interactions. nih.gov

Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for a detailed study of how the solvent shell around the catalytic complex influences its stability and reactivity.

Conformational Dynamics: Both the catalyst's ligands and the substrates have conformational flexibility. MD simulations can explore the different conformations adopted by the catalytic intermediates and how these dynamic changes might facilitate or hinder specific steps in the catalytic cycle. semanticscholar.org

Diffusion and Encounters: In heterogeneous systems, MD can model the diffusion of reactants in solution and their subsequent adsorption and interaction on the catalyst surface. mdpi.com

By combining the energetic insights from DFT with the dynamic information from MD simulations, a comprehensive, multi-scale model of the cross-coupling mechanism can be constructed, leading to a deeper understanding and more rational design of catalytic processes.

Iv. Advanced Applications of Pyrimidin 2 Ylboronic Acid in Medicinal Chemistry and Drug Discovery

Pyrimidin-2-ylboronic Acid as a Versatile Synthetic Building Block in Pharmaceutical Synthesis

The utility of this compound as a foundational component in the synthesis of pharmaceutical agents is well-established. nbinno.com Its primary application lies in its participation in cross-coupling reactions, which are fundamental to the construction of the complex molecular architectures often required for therapeutic efficacy. nih.gov

The pyrimidine (B1678525) nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic actions, including anticancer, antiviral, and anti-inflammatory activities. nih.govresearchgate.net this compound serves as a key intermediate for the elaboration of these heterocyclic systems. The pyrimidine core can be readily incorporated into larger, more complex structures through reactions such as the Suzuki-Miyaura cross-coupling, enabling the synthesis of novel drug candidates. The ability to introduce the pyrimidine moiety with regiochemical control is a significant advantage in the rational design of new therapeutic agents.

The synthesis of various pyrimidine-based heterocyclic compounds has been shown to yield molecules with significant cytotoxic activity against several human cancer cell lines. nih.gov For instance, the strategic synthesis of pyrimidine derivatives can be tailored to target specific biological pathways implicated in disease. mdpi.com The versatility of this compound allows for the systematic modification of the pyrimidine scaffold, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov

Biaryl structures are prevalent motifs in both pharmaceuticals and agrochemicals, and the Suzuki-Miyaura cross-coupling reaction is a cornerstone of their synthesis. this compound is an excellent coupling partner in these reactions, allowing for the efficient formation of carbon-carbon bonds between the pyrimidine ring and other aromatic or heteroaromatic systems. nih.gov This capability is crucial for generating libraries of diverse biaryl compounds for screening and development.

The electron-deficient nature of the pyrimidine ring influences the reactivity of the boronic acid group, which can be leveraged to control the outcome of coupling reactions. This allows for the targeted synthesis of biaryl compounds with specific electronic and steric properties, which are critical for their biological activity. In the agrochemical sector, pyrimidinamine derivatives have shown promise as fungicides, and the synthesis of such compounds can be achieved using this compound as a starting material. bohrium.com

Design and Synthesis of this compound Derivatives as Biologically Active Compounds

Beyond its role as a synthetic intermediate, the this compound scaffold itself can be incorporated into the final drug structure, where the boronic acid moiety plays a direct role in the biological activity. Boronic acid-containing drugs have gained prominence, with bortezomib (B1684674) being a notable example of a proteasome inhibitor approved for cancer therapy. nih.govwikipedia.org

The design of enzyme inhibitors is a major focus of modern drug discovery. Pyrimidine derivatives have been extensively investigated as inhibitors of various enzymes due to their ability to mimic endogenous substrates and interact with active sites. researchgate.net The incorporation of a boronic acid group into a pyrimidine scaffold can enhance inhibitory potency and selectivity. researchgate.net The rational design of such inhibitors often involves computational modeling and a deep understanding of the target enzyme's structure and mechanism. ajchem-a.comnih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory activity of pyrimidine-based compounds. These studies systematically explore how modifications to the pyrimidine ring and its substituents affect biological activity, providing valuable insights for the design of more potent and selective inhibitors. nih.govresearchgate.net

The proteasome is a multi-subunit enzyme complex responsible for the degradation of cellular proteins and is a validated target for cancer therapy. wikipedia.org Boronic acid-containing compounds, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors. tum.de The boron atom in these inhibitors forms a reversible covalent bond with the active site threonine residue of the proteasome, leading to the inhibition of its proteolytic activity. tum.de

The design of novel peptide boronic acids as proteasome inhibitors has been an active area of research. researchgate.net While specific examples of this compound derivatives as proteasome inhibitors are not extensively detailed in the provided context, the general principles of boronic acid-based proteasome inhibition suggest that pyrimidine-containing analogs could be designed to target this enzyme complex. nih.gov The pyrimidine moiety could be used to modulate the compound's physicochemical properties and its interactions with the proteasome's binding pockets.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for the development of anticancer and immunosuppressive agents. patsnap.comnih.gov Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov

Several pyrimidine analogs have been investigated as inhibitors of DHODH. nih.gov The structure-activity relationships of these inhibitors have been studied to understand the key interactions with the enzyme's active site. For instance, the integrity of the pyrimidine ring and the presence of a carboxylic acid group have been found to be important for significant enzyme inhibition. nih.gov While the direct use of this compound as a DHODH inhibitor is not explicitly mentioned, its derivatives could be rationally designed to target this enzyme. The boronic acid could potentially interact with key residues in the active site, while the pyrimidine core provides the necessary scaffold for binding.

Below is a data table summarizing the applications of this compound and its derivatives in medicinal chemistry.

| Application Category | Specific Use | Target/Mechanism | Key Features of this compound |

| Synthetic Building Block | Construction of Heterocyclic Scaffolds | Provides the core pyrimidine structure for drug candidates targeting various diseases. | Versatile reactivity in cross-coupling reactions; allows for regiocontrolled synthesis. |

| Synthesis of Biaryl Compounds | Used in Suzuki-Miyaura coupling to create C-C bonds for pharmaceuticals and agrochemicals. | Electron-deficient pyrimidine ring influences reactivity. | |

| Biologically Active Compounds | Enzyme Inhibition | Design of derivatives to inhibit specific enzymes. | Boronic acid can form reversible covalent bonds with enzyme active sites. |

| Proteasome Inhibition | Potential for designing novel proteasome inhibitors for cancer therapy. | Boron atom can interact with the active site threonine of the proteasome. | |

| DHODH Inhibition | Potential for designing inhibitors of pyrimidine biosynthesis for cancer and autoimmune diseases. | Pyrimidine scaffold can mimic endogenous substrates. |

Enzyme Inhibitors: Rational Design and Structure-Activity Relationships (SAR)

Inhibition of VCP/p97

Valosin-containing protein (VCP), also known as p97, is a critical enzyme in protein homeostasis and is implicated in various cellular processes, including the ubiquitin-proteasome system. Its dysregulation is associated with diseases such as cancer. A series of novel p97 inhibitors featuring a pyrimidine core have been designed and synthesized, incorporating the boronic acid functional group. chemrxiv.orgresearchgate.netmedsci.cn

In one study, a compound from this series, compound 17 , demonstrated significant enzymatic inhibitory activity with a half-maximal inhibitory concentration (IC50) of 54.7 nM. chemrxiv.org This compound also exhibited potent cellular activity against non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines, with IC50 values of 2.80 µM and 0.86 µM, respectively. chemrxiv.org Docking studies have suggested a potential binding mode where the pyrimidine-based inhibitor interacts with the active site of p97. chemrxiv.org

Table 1: Inhibitory Activity of Pyrimidine Boronic Acid Derivative against VCP/p97

| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) |

| 17 | VCP/p97 | 54.7 | A549 | 2.80 |

| RPMI8226 | 0.86 |

Inhibition of Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a key enzyme in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. The development of covalent inhibitors that form a bond with a cysteine residue in the BTK active site has been a successful strategy.

A U.S. patent describes the synthesis of BTK inhibitor compounds where this compound or its boronic ester is used as a key intermediate. researchgate.net This highlights the role of the this compound scaffold in the construction of complex molecules designed to covalently inhibit BTK. The pyrimidine ring can be strategically positioned to interact with the hinge region of the kinase, while the boronic acid facilitates the formation of the final inhibitor structure.

Inhibition of Cyclin-Dependent Kinases (CDK2)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. CDK2, in particular, is a target for the development of anticancer therapies. Research has focused on designing potent and selective CDK2 inhibitors.

In the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors, a Suzuki coupling reaction is employed using a (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol (B44631) ester with a dichlorofluoropyrimidine. mdpi.com While not directly this compound, this demonstrates the utility of pyrimidine and boronic acid chemistry in accessing potent CDK2 inhibitors. One of the synthesized compounds, 15 , was identified as a highly potent CDK2 inhibitor with a Ki value of 0.005 µM and exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines. mdpi.com This underscores the potential of pyrimidine-based structures in the design of effective CDK2 inhibitors.

Table 3: Inhibitory and Antiproliferative Activity of a Pyrimidine-Based CDK2 Inhibitor

| Compound | CDK2 Ki (µM) | Cancer Cell Lines | GI50 (µM) |

| 15 | 0.005 | Panel of 13 | 0.127–0.560 |

Inhibition of Mycobacterial ATP Synthase

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on ATP synthase for its energy production, making this enzyme an attractive target for new antitubercular drugs. While diarylquinolines like bedaquiline (B32110) have proven effective by targeting this enzyme, the development of new inhibitors is crucial to combat resistance. embopress.orgnih.gov

Although direct inhibition of mycobacterial ATP synthase by this compound has not been reported, the unique chemical properties of boronic acids, in general, are being explored in the design of novel antimycobacterial agents. Dimeric boronic acids, for instance, have been shown to target mycobacterial cell surface glycans. nih.gov The incorporation of a pyrimidine moiety could offer new avenues for designing specific inhibitors of mycobacterial ATP synthase.

Receptor Modulators: Ligand Design and Target Binding

The ability of the boronic acid group to form reversible covalent bonds makes it a valuable tool in the design of receptor modulators. This interaction can influence the conformational dynamics of the target receptor, leading to allosteric modulation. This compound, with its distinct electronic properties, can be incorporated into ligands to achieve specific binding and modulation of G protein-coupled receptors (GPCRs). acs.org

While specific examples solely focused on this compound as a receptor modulator are not extensively documented, the broader class of boronic acid derivatives has been successfully used to probe allosteric modulation of chemokine receptors like CXCR3. acs.org The pyrimidine scaffold is a well-established component in the design of ligands for various purine (B94841) and pyrimidine receptors, suggesting that its combination with a boronic acid moiety is a promising strategy for developing novel receptor modulators. nih.govnih.gov

Antiviral Agents: Design and Efficacy

The pyrimidine scaffold is a core component of many approved antiviral drugs. nih.gov The incorporation of a boronic acid group into pyrimidine-based molecules offers a novel strategy for developing antiviral agents with unique mechanisms of action.

Boronic acid-containing diarylpyrimidine (DAPY) derivatives have been designed as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The boronic acid group is introduced to form multiple hydrogen bonds within the NNRTI binding pocket, potentially improving potency and the resistance profile. medsci.cn In one study, a series of boronate-containing DAPY derivatives were synthesized and evaluated for their anti-HIV activity. Compound 4a exhibited potent activity against wild-type HIV-1 and several mutant strains, with EC50 values ranging from 0.005 to 0.648 µM, surpassing the efficacy of nevirapine. medsci.cn Furthermore, compound 4b was effective against double-mutant strains. medsci.cn These findings highlight the potential of incorporating a boronic acid moiety into a pyrimidine scaffold to develop potent antiviral agents.

Additionally, other pyrimidine derivatives have shown efficacy against human coronavirus 229E (HCoV-229E), indicating the broad antiviral potential of this chemical class. mdpi.com

Table 4: Anti-HIV-1 Activity of Boronate-Containing Diarylpyrimidine Derivatives

| Compound | HIV-1 Strain | EC50 (µM) |

| 4a | Wild-type | 0.005 |

| L100I | 0.648 | |

| K103N | 0.015 | |

| Y181C | 0.023 | |

| E138K | 0.012 | |

| 4b | F227L + V106A | 3.21 |

| RES056 | 2.30 |

HIV-1 Reverse Transcriptase Inhibitors

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a crucial enzyme for the viral life cycle, making it a prime target for antiretroviral therapy. nih.gov Pyrimidine derivatives have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus have been synthesized and evaluated for their anti-HIV activity. nih.gov Compounds 6a–c , which feature an ethereal group at the C-3 position, demonstrated potent inhibitory activity against HIV reverse transcriptase in the nanomolar range. nih.gov Specifically, compound 6c was the most potent HIV-RT inhibitor, while compound 6b showed the highest inhibitory effect on HIV-1 infection in cellular assays with no associated cytotoxicity. nih.gov

Thiophene[3,2-d]pyrimidine derivatives have also emerged as a promising class of NNRTIs. Many of these synthesized compounds exhibited potent activity against wild-type HIV-1 and a panel of resistant mutant strains, with EC50 values in the low nanomolar range. acs.org For instance, compounds 27 and 31–35 showed significant inhibitory activity with EC50 values ranging from 1.4 to 2.5 nM, surpassing the potency of the reference drug ETV (EC50 = 4.1 nM). acs.org

Furthermore, the introduction of a boronic acid ester into the diarylpyrimidine (DAPY) scaffold has led to the discovery of novel and potent HIV-1 NNRTIs. nih.govnih.gov Compound 4a from this series displayed remarkable activity against wild-type HIV-1 and several single-mutant strains (L100I, K103N, Y181C, and E138K), with EC50 values from 0.005 to 0.648 µM. nih.gov Another derivative, 4b , was effective against double-mutant strains F227L + V106A and RES056, with EC50 values of 3.21 and 2.30 µM, respectively. nih.gov

Table 1: Inhibitory Activity of Pyrimidine Derivatives against HIV-1

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6c | HIV Reverse Transcriptase | Inhibition | Nanomolar range | nih.gov |

| 27 | Wild-Type HIV-1 | EC50 | 1.4-2.5 nM | acs.org |

| 31-35 | Wild-Type HIV-1 | EC50 | 1.4-2.5 nM | acs.org |

| 4a | Wild-Type HIV-1 | EC50 | 0.005 µM | nih.gov |

| 4a | L100I Mutant HIV-1 | EC50 | 0.648 µM | nih.gov |

| 4b | F227L + V106A Mutant HIV-1 | EC50 | 3.21 µM | nih.gov |

SARS-CoV-2 Inhibitors

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) prompted a global search for effective antiviral agents. Pyrimidine derivatives have been identified as potential inhibitors of key viral proteins, such as the main protease (Mpro), which is essential for viral replication. tandfonline.commdpi.com

A series of novel pyrimidine thioglycosides were synthesized and evaluated for their antiviral activity against SARS-CoV-2. nih.gov Among these, N-phenyl pyrimidine thiogalactoside (6e ) and N-p-chlorophenyl pyrimidine thiogalactoside (6f ) were identified as moderately potent inhibitors, with IC50 values of 18.47 µM and 15.41 µM, respectively. nih.gov The study highlighted that the presence of free hydroxyl groups on the sugar moiety was important for enhanced activity. nih.gov

Another study focused on pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of the SARS-CoV-2 main protease. tandfonline.com The hydrazinylpyridopyrimidine 4 and the triazolopyrimidine 15c demonstrated the most significant inhibitory effects on SARS-CoV-2 Mpro, with IC50 values of 10.69 µM and 8.723 µM, respectively. tandfonline.com Further investigation into a series of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines revealed that compounds with an electron-withdrawing group on a phenyl ring, such as compound 7c (IC50 = 1.2 µM), exhibited promising antiviral activity against a SARS-CoV-2 isolate. mdpi.com

Table 2: Inhibitory Activity of Pyrimidine Derivatives against SARS-CoV-2

| Compound | Target/Virus Strain | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 6e | SARS-CoV-2 | IC50 | 18.47 | nih.gov |

| 6f | SARS-CoV-2 | IC50 | 15.41 | nih.gov |

| 4 | SARS-CoV-2 Mpro | IC50 | 10.69 | tandfonline.com |

| 15c | SARS-CoV-2 Mpro | IC50 | 8.723 | tandfonline.com |

| 7c | SARS-CoV-2 (NRC-03-nhCoV) | IC50 | 1.2 | mdpi.com |

| 7d | SARS-CoV-2 (NRC-03-nhCoV) | IC50 | 2.34 | mdpi.com |

| 7e | SARS-CoV-2 (NRC-03-nhCoV) | IC50 | 2.3 | mdpi.com |

Anticancer Agents: Pyrimidine Derivatives in Oncology

The structural resemblance of pyrimidine to the natural nucleobases allows its derivatives to interfere with various biological processes in cancer cells, making them a cornerstone of modern oncology. researchgate.netnih.govrsc.org

Activity against Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of pyrimidine derivatives against a wide range of cancer cell lines. sciensage.info For example, novel 2, 4, 5-substituted pyrimidine derivatives have shown potent inhibition against the human hepatocellular carcinoma cell line BEL-74502, with several compounds exhibiting IC50 values less than 0.10 µM. sciensage.info

A series of pyrido[2,3-d]pyrimidinones were evaluated for their in vitro anticancer efficacy. rsc.org Compounds 52 and 55 were more effective than doxorubicin (B1662922) against the HepG-2 cell line, with an IC50 of 0.3 µM. rsc.org In another study, a series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized, with compound 12c showing potent inhibitory activity against renal cancer cell lines, surpassing the efficacy of sunitinib (B231) and sorafenib (B1663141). rsc.org

Additionally, new pyrimidine derivatives were tested against a panel of cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549), with all tested compounds showing inhibitory activity. nih.gov

Table 3: Cytotoxic Activity of Pyrimidine Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 52 | HepG-2 (Liver) | IC50 | 0.3 | rsc.org |

| 55 | HepG-2 (Liver) | IC50 | 0.3 | rsc.org |

| 12c | Renal Cancer Cell Lines | IC50 | Potent | rsc.org |

| 2d | A549 (Lung) | Cytotoxicity | Strong at 50 µM | mdpi.com |

VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov Pyrimidine derivatives have been successfully designed as potent VEGFR-2 inhibitors.

A novel series of pyrimidine-based derivatives were synthesized, and compounds 7d , 9s , and 13n exhibited superior inhibitory activities against A549 and HepG2 cells compared to the approved drug Pazopanib. nih.gov Another study reported a new class of 4-phenoxy pyrimidine derivatives, where compound 10 showed excellent cytotoxic activity against A549, MCF-7, HepG2, and Ovcar-3 cell lines and potent inhibitory activity against VEGFR-2 with an IC50 of 1.05 µM. ekb.eg

Furthermore, a series of pyrazolo[3,4-d]pyrimidine derivatives were designed based on the structure of sorafenib. tandfonline.com Compound II-1 from this series significantly inhibited the activity of HepG2 cells with an IC50 of 5.90 µM, which was more potent than sorafenib (IC50 = 9.05 µM). tandfonline.com Substituted N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were also designed as VEGFR-2 inhibitors, with compound SP2 showing promising cytotoxic activity against HT-29 and COLO-205 cell lines and VEGFR-2 kinase inhibition with an IC50 of 6.82 µM. nih.gov

Table 4: Inhibitory Activity of Pyrimidine Derivatives against VEGFR-2

| Compound | Target/Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 7d | A549, HepG2 | IC50 | 9.19 - 18.21 | nih.gov |

| 9s | A549, HepG2 | IC50 | 9.19 - 18.21 | nih.gov |

| 13n | A549, HepG2 | IC50 | 9.19 - 18.21 | nih.gov |

| 10 | VEGFR-2 | IC50 | 1.05 | ekb.eg |

| II-1 | HepG2 | IC50 | 5.90 | tandfonline.com |

| SP2 | VEGFR-2 | IC50 | 6.82 | nih.gov |

Antimalarial Agents: Development of Pyrimidine Scaffolds

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. westminster.ac.uk The pyrimidine scaffold is a key component in several antimalarial drugs and continues to be a focus of drug discovery efforts. researchgate.netrsc.org

A series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives were synthesized and evaluated for their antiplasmodial activity against the chloroquine-resistant W2 strain of P. falciparum. rsc.org Compounds F4 and F16 exhibited significant activity, with IC50 values of 0.75 µM and 0.74 µM, respectively. rsc.org

In another approach, pyrimidine-tethered spirochromane-based sulfonamide derivatives were designed to combat drug resistance. rsc.org Many of these compounds demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org Additionally, pyrimidinone-amides have been identified as a novel class of anti-malarial agents, with nine compounds showing IC50 values ranging from 30 nM to 1.6 µM against the pathogenic stages of P. falciparum in human red blood cells. nih.gov

Table 5: Antiplasmodial Activity of Pyrimidine Derivatives

| Compound | P. falciparum Strain | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| F4 | W2 (chloroquine-resistant) | IC50 | 0.75 | rsc.org |

| F16 | W2 (chloroquine-resistant) | IC50 | 0.74 | rsc.org |

| Pyrimidinone-amides (9 compounds) | Pathogenic stages | IC50 | 0.03 - 1.6 | nih.gov |

Antimycobacterial Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The pyrimidine core is being explored for the development of new antimycobacterial agents.

A study focused on the synthesis of various 6-substituted pyrazolo[3,4-d]pyrimidine derivatives and their evaluation against Mycobacterium tuberculosis strain H37Rv. nih.gov Several compounds, including 5a , 5b , 6c , 7a , 7b , 8d , 8e , and 8f , demonstrated a minimum inhibitory concentration (MIC) of less than 6.25 µg/mL. nih.gov Compound 8d was identified as the most active compound in vitro, with an IC90 of 1.53 µg/mL. nih.gov These findings highlight the potential of the pyrazolo[3,4-d]pyrimidine scaffold in the development of novel antitubercular drugs.

Table 6: Antimycobacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 5a, 5b, 6c, 7a, 7b, 8d, 8e, 8f | M. tuberculosis H37Rv | MIC | <6.25 | nih.gov |

| 8d | M. tuberculosis H37Rv | IC90 | 1.53 | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Detailed structure-activity relationship (SAR) studies focusing specifically on a series of this compound derivatives are not extensively available in the public literature. SAR studies are crucial for understanding how modifications to a chemical structure affect its biological activity, thereby guiding the optimization of lead compounds. nih.govrsc.org

The biological activity of pyrimidine derivatives is greatly influenced by the position and nature of substituents on the pyrimidine nucleus. nih.gov For this compound, the electron-deficient nature of the pyrimidine ring impacts the Lewis acidity and reactivity of the attached boronic acid group. While specific SAR data for this compound's derivatives are scarce, general principles of medicinal chemistry suggest that modifications would significantly alter biological activity. For instance, adding different functional groups to the pyrimidine ring could affect the molecule's interaction with biological targets, its solubility, and its metabolic stability. mdpi.com The development of various substituted pyrimidine derivatives has been a strategy to explore a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. orientjchem.orgwjarr.com However, specific studies detailing how substituents on the this compound scaffold modulate a particular biological endpoint are not readily found.

Scaffold hopping is a widely used strategy in drug discovery to identify new, structurally distinct molecules (isosteres) that retain similar biological activity to a known active compound. nih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. mdpi.com

In the context of pyrimidine derivatives, scaffold hopping has been employed to generate novel analogs with promising biological activities. One research effort utilized a scaffold hopping approach to develop new aryl 2-amino pyrimidine (2-AP) analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org In this strategy, various boronic acids were used as key reagents in Suzuki cross-coupling reactions to create C-5 linked 2-AP derivatives. nih.gov This demonstrates the role of pyrimidine boronic acid analogs as critical synthetic intermediates in scaffold hopping campaigns designed to explore new chemical space and identify next-generation therapeutic agents. nih.gov The goal of such strategies is to modify a central core structure to generate a new chemotype while preserving the key pharmacophoric features necessary for biological activity. nih.gov

Preclinical Evaluation of this compound-Based Drug Candidates

Comprehensive preclinical evaluation data for drug candidates based specifically on the this compound scaffold are not widely available in the reviewed scientific literature. The preclinical stage is essential for characterizing the efficacy, safety, and pharmacokinetic profile of a potential drug before it can be considered for human trials.

While numerous pyrimidine derivatives have been synthesized and evaluated for a wide range of pharmacological activities in vitro, specific efficacy studies on derivatives of this compound are limited. For example, various novel pyrimidine derivatives have been designed and tested against cancer cell lines and bacterial strains. mdpi.comnih.gov One study detailed the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6). mdpi.comresearchgate.net Two compounds from this series, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed potent activity, inhibiting collagen expression and hydroxyproline (B1673980) content. mdpi.com These studies, however, are on more complex structures synthesized from pyrimidine-based starting materials, rather than on simple derivatives of this compound itself. Data from in vivo models for drug candidates directly derived from this specific boronic acid are similarly scarce.

Table 1: In Vitro Anti-Fibrotic Activity of Selected Pyrimidine Derivatives

| Compound ID | Target Cell Line | IC50 (μM) |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.69 |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.81 |

Data sourced from studies on novel 2-(pyridin-2-yl) pyrimidine derivatives. mdpi.com